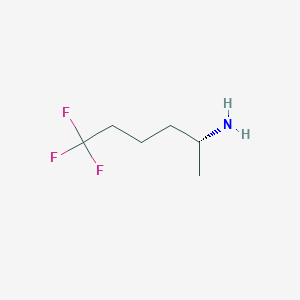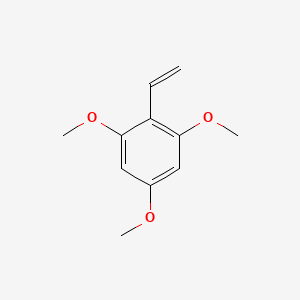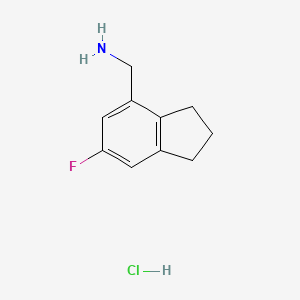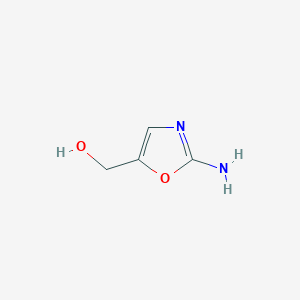
1-(5-(P-tolyl)furan-2-yl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(P-tolyl)furan-2-yl)propan-2-one is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a p-tolyl group and a propan-2-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(P-tolyl)furan-2-yl)propan-2-one can be achieved through several methods. One common approach involves the reaction of p-tolylacetic acid with furan-2-carbaldehyde in the presence of a base, followed by oxidation to form the desired ketone. Another method involves the Friedel-Crafts acylation of furan with p-tolylpropan-2-one under acidic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-(P-tolyl)furan-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(5-(P-tolyl)furan-2-yl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(5-(P-tolyl)furan-2-yl)propan-2-one involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further chemical reactions. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Furan-2-yl)propan-2-one: This compound lacks the p-tolyl group and has different reactivity and applications.
1-(5-(P-tolyl)furan-2-yl)propan-2-ol: The alcohol derivative of the compound, which has different chemical properties and uses.
Uniqueness
1-(5-(P-tolyl)furan-2-yl)propan-2-one is unique due to the presence of both the furan ring and the p-tolyl group, which confer specific chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis and industrial processes.
Eigenschaften
Molekularformel |
C14H14O2 |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
1-[5-(4-methylphenyl)furan-2-yl]propan-2-one |
InChI |
InChI=1S/C14H14O2/c1-10-3-5-12(6-4-10)14-8-7-13(16-14)9-11(2)15/h3-8H,9H2,1-2H3 |
InChI-Schlüssel |
FUKKNMWLGAPPRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13602385.png)
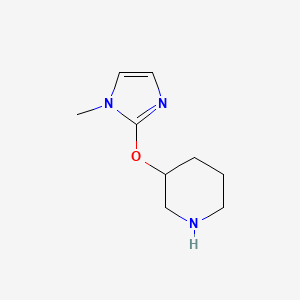
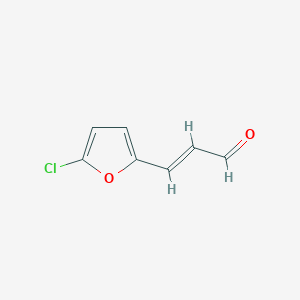
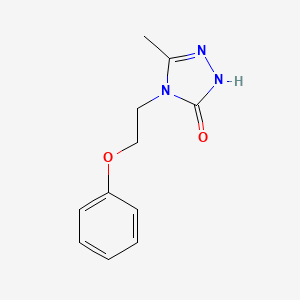

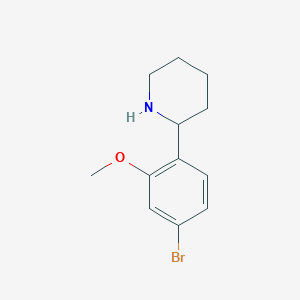
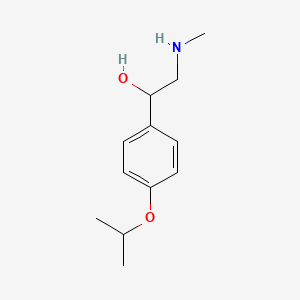
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethan-1-amine](/img/structure/B13602417.png)
